An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylphenoxymethyl)benzyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride, with the CAS number 156489-68-8, is a halogenated aromatic ether. Its chemical structure, featuring a benzyl chloride moiety linked to a methylphenoxymethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, available spectral data, a proposed synthetic route, and safety considerations. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
The known physicochemical properties of 2-(2-Methylphenoxymethyl)benzyl chloride are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClO | [1][2] |
| Molecular Weight | 246.73 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Aromatic | [3] |
| Density | 1.131 g/cm³ | [1][4] |
| Boiling Point | 358.4 °C at 760 mmHg | [1][4] |
| Flash Point | 170 °C | [1][4] |
| Vapor Pressure | 5.28E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.574 | [1][4] |
| Solubility | Soluble in most common organic solvents such as ethanol, acetone, and benzene. | [3] |
| Stability | Stable in air, but will gradually decompose when exposed to light, heat, and moisture. | [3] |
Synthesis
Proposed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Methylphenol (o-cresol)
-
2-(Chloromethyl)benzyl chloride
-
Sodium hydroxide (or another suitable base)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or acetonitrile)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (for drying)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide in situ.
-
To the resulting solution, add 2-(chloromethyl)benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-(2-Methylphenoxymethyl)benzyl chloride by column chromatography on silica gel.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed Williamson ether synthesis workflow.
Analytical Data
Detailed experimental spectral data for 2-(2-Methylphenoxymethyl)benzyl chloride are not widely published. However, predicted NMR data are available from some chemical databases.[1] Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Predicted ¹H and ¹³C NMR Data
Predicted Nuclear Magnetic Resonance (NMR) data can provide an initial guide for structural confirmation.
General Workflow for NMR Analysis:
Caption: General workflow for NMR analysis.
Reactivity and Stability
2-(2-Methylphenoxymethyl)benzyl chloride is expected to exhibit reactivity typical of a benzyl chloride. The chloromethyl group is susceptible to nucleophilic substitution reactions. The compound is reported to be stable in air but may decompose upon exposure to light, heat, and moisture.[3] It should be stored in a cool, dry, and dark place.
Safety and Handling
This compound is classified as an irritant and may cause harm upon contact with the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3] In case of accidental exposure, immediate medical attention should be sought.
Applications
2-(2-Methylphenoxymethyl)benzyl chloride serves as a key intermediate in the synthesis of more complex molecules. Its potential applications lie in the fields of medicinal chemistry, agrochemicals, and materials science, where the introduction of the 2-methylphenoxymethylbenzyl moiety can be of interest for tuning the biological or physical properties of a target molecule.[3]
Conclusion
This technical guide provides a summary of the currently available information on the physicochemical properties of 2-(2-Methylphenoxymethyl)benzyl chloride. While a substantial amount of data has been compiled, there remains a need for detailed, experimentally verified synthesis and analytical protocols. The proposed synthetic route and general analytical workflow provided herein offer a starting point for researchers working with this compound. As with any chemical, appropriate safety precautions must be observed during its handling and use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(2-Methylphenoxymethyl)benzyl chloride | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-(2-methylphenoxymethyl)benzyl Chloride, CasNo.156489-68-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
